(2S,3S)-2-Amino-3-methylpentan-1-ol hydrochloride
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Description
“(2S,3S)-2-Amino-3-methylpentan-1-ol hydrochloride” is a compound that likely contains an amino group (-NH2), a hydroxyl group (-OH), and a methyl group (-CH3) attached to a pentane backbone. The (2S,3S) notation indicates the configuration of the chiral centers in the molecule .
Molecular Structure Analysis
The molecule likely has two chiral centers, indicated by the (2S,3S) notation. These chiral centers could potentially result in the molecule having stereoisomers .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the polar amino and hydroxyl groups could potentially make the compound soluble in polar solvents .Scientific Research Applications
Crystallography and Molecular Structure
- Crystal Structure Analysis : A study revealed the crystal structure of a new polymorph of (2S,3S)-2-amino-3-methylpentanoic acid, highlighting its potential in crystallography and molecular design applications (Curland, Meirzadeh, & Diskin‐Posner, 2018).
- Diastereoisomeric Molecular Compounds : Research on (2S,3S)-N-acetyl-2-amino-3-methylpentanoic acid and its diastereoisomers has provided insights into molecular packing and hydrogen bonding, which are crucial for understanding molecular interactions and designing new materials (Yajima et al., 2009).
Synthetic Chemistry and Biocatalysis
- Chiral Amino Alcohols Synthesis : A multidisciplinary approach led to the rapid establishment of biocatalytic routes to chiral aminodiols, demonstrating the compound's role in facilitating efficient, green synthesis of biochemically significant molecules (Smith et al., 2010).
- Isotope Labeling : Methods for preparing isotopologues of CX3CR1 antagonist highlight the compound's utility in drug development and molecular tracing in medical research (Malmquist & Ström, 2012).
Microbial Production and Metabolic Engineering
- Pentanol Isomer Synthesis : The compound's derivatives, like 2-methyl-1-butanol and 3-methyl-1-butanol, have been explored for biofuel applications, showing the compound's potential in the development of renewable energy sources through metabolic engineering (Cann & Liao, 2009).
Analytical Chemistry and Drug Synthesis
- Drug Intermediates Synthesis : Research on the synthesis of 2-alkoxypentan-3-amine hydrochloride as medical intermediates showcases the compound's importance in pharmaceutical manufacturing, offering pathways to novel therapeutic agents (Zhang Ping-rong, 2009).
properties
IUPAC Name |
(2S,3S)-2-amino-3-methylpentan-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO.ClH/c1-3-5(2)6(7)4-8;/h5-6,8H,3-4,7H2,1-2H3;1H/t5-,6+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEHCGJWYOKYTE-RIHPBJNCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CO)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](CO)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-2-Amino-3-methylpentan-1-ol hydrochloride |
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